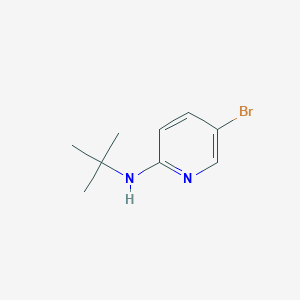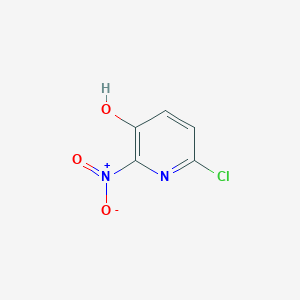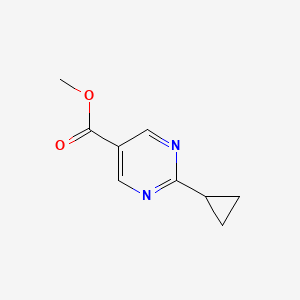![molecular formula C9H8N2O3 B1465073 Ácido 5-metoxi-1H-pirrolo[2,3-b]piridina-3-carboxílico CAS No. 1190322-23-6](/img/structure/B1465073.png)
Ácido 5-metoxi-1H-pirrolo[2,3-b]piridina-3-carboxílico
Descripción general
Descripción
“5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, involves a design strategy where a group that could provide a hydrogen bond acceptor of suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis
The molecular structure of “5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is characterized by a pyrrolo[2,3-b]pyridine core with a methoxy group at the 5-position .Aplicaciones Científicas De Investigación
Terapia contra el cáncer
Se ha encontrado que este compuesto tiene actividades potentes contra FGFR1, 2 y 3 . La activación anormal de la vía de señalización de FGFR debido a la amplificación, fusión o mutaciones sin sentido en el exón de los miembros de la familia FGFR está asociada con la progresión y el desarrollo de varios cánceres como el cáncer de mama, el cáncer de pulmón, el cáncer de próstata, el cáncer de vejiga y el cáncer de hígado . Por lo tanto, apuntar a los FGFR representa una estrategia atractiva para la terapia contra el cáncer .
Inhibición de la proliferación celular
In vitro, se ha encontrado que este compuesto inhibe la proliferación de células 4T1 de cáncer de mama e induce su apoptosis . Esto sugiere que podría usarse como un agente terapéutico potencial en el tratamiento del cáncer de mama .
Inhibición de la migración e invasión celular
También se ha encontrado que el compuesto inhibe significativamente la migración e invasión de las células 4T1 . Esto indica que podría usarse para prevenir la diseminación de las células cancerosas, inhibiendo así la progresión de la enfermedad .
Desarrollo de inhibidores de FGFR
Este compuesto podría utilizarse en el desarrollo de inhibidores de FGFR, que actualmente se encuentran en investigación clínica para el tratamiento de varios cánceres . Los inhibidores de FGFR son un objetivo importante y probado para la terapéutica contra el cáncer .
Regulación de la glucosa en sangre
Debido a la eficacia de este compuesto para reducir la glucosa en sangre, puede encontrar aplicación en la prevención y el tratamiento de trastornos que implican una glucosa en sangre plasmática elevada, como la hiperglucemia y dolencias en las que dicha reducción de la glucosa en sangre es beneficiosa: diabetes tipo 1, diabetes como consecuencia de la obesidad, dislipidemia diabética, hipertrigliceridemia, resistencia a la insulina, intolerancia a la glucosa, hiperlipidemia, enfermedades cardiovasculares e hipertensión .
Desarrollo de fármacos
Dadas sus potentes actividades biológicas, este compuesto podría utilizarse como compuesto líder en el desarrollo de nuevos fármacos. Su bajo peso molecular sería beneficioso para la optimización posterior .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 5-Methoxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
5-Methoxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid interacts with its targets, the FGFRs, by inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of 5-Methoxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid with FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the deactivation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
In vitro, 5-Methoxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . By binding to the ATP-binding site of these receptors, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid prevents their activation and subsequent signal transduction, thereby inhibiting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways .
Cellular Effects
The effects of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling, which is often upregulated in cancer cells. Additionally, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been observed to reduce cell migration and invasion, further highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of these receptors, preventing their autophosphorylation and activation . This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation and survival. Additionally, the compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, while conjugation reactions with glutathione and glucuronic acid facilitate its excretion . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small molecular size . Additionally, transporters such as organic anion-transporting polypeptides (OATPs) may facilitate its uptake into cells . Once inside the cells, the compound can accumulate in specific compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is critical for its activity. The compound has been observed to localize primarily in the cytoplasm, where it interacts with FGFRs . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential.
Propiedades
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCDATHBLOHRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


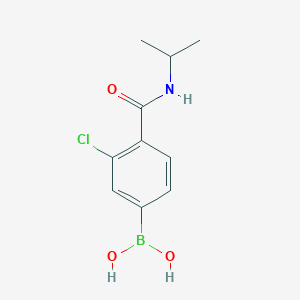

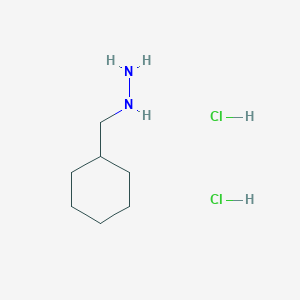

![N-[1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B1465002.png)
![1-[2-Methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B1465003.png)
![N-{2-[(3,5-dimethyl-1-adamantyl)oxy]ethyl}-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1465004.png)
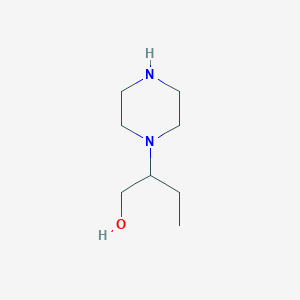

![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)
